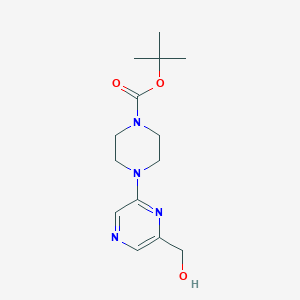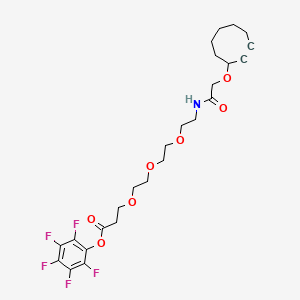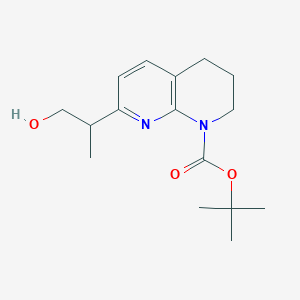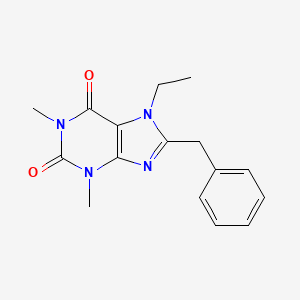![molecular formula C15H18N2O4 B11833691 1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid CAS No. 1131594-87-0](/img/structure/B11833691.png)
1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid is a complex organic compound that features a benzyloxycarbonyl group attached to a biazetidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of benzyl alcohol with phosgene to produce benzyl chloroformate, which is then used to introduce the benzyloxycarbonyl protecting group . The biazetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxylic acid group or the benzyloxycarbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzyloxycarbonyl group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, modulating the reactivity of the compound. The biazetidine ring structure may interact with biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((Benzyloxy)carbonyl)indoline-2-carboxylic acid: Similar in structure but with an indoline ring instead of a biazetidine ring.
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Features a piperidine ring and is used in similar applications.
Uniqueness
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid is unique due to its biazetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
1131594-87-0 |
|---|---|
Formule moléculaire |
C15H18N2O4 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
1-(1-phenylmethoxycarbonylazetidin-3-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c18-14(19)12-6-16(7-12)13-8-17(9-13)15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19) |
Clé InChI |
HAXZEKLANUVRIN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)

![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)

![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)

![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)
![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

